molecular formula C7H14N2O B14420621 (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine CAS No. 80099-33-8

(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine

Cat. No.: B14420621
CAS No.: 80099-33-8
M. Wt: 142.20 g/mol
InChI Key: BZZSBYVOFRMLOR-UHFFFAOYSA-N
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Description

(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethyl group and two methyl groups attached to the oxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine can be achieved through various synthetic routes. One common method involves the reaction of ethylamine with 3,5-dimethyl-2-oxazolidinone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by altering protein function.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E)-2,4-Dienamides: These compounds share structural similarities with (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine and exhibit similar reactivity.

    N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene] Compounds: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and have comparable chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

80099-33-8

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C7H14N2O/c1-4-8-7-9(3)5-6(2)10-7/h6H,4-5H2,1-3H3

InChI Key

BZZSBYVOFRMLOR-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(CC(O1)C)C

Origin of Product

United States

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